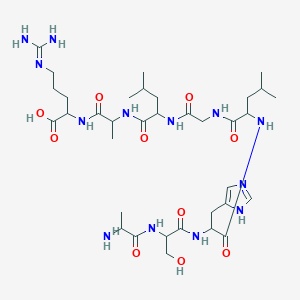
2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, chloro, difluoro, and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by amination and subsequent hydrolysis. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-Chlor-2,6-difluor-4-hydroxyphenyl)propansäurehydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-3-(3-Chlor-2,6-difluor-4-hydroxyphenyl)propansäurehydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die funktionellen Gruppen der Verbindung ermöglichen die Bildung von Wasserstoffbrückenbindungen, ionischen Wechselwirkungen und kovalenten Modifikationen mit diesen Zielstrukturen, wodurch ihre Aktivität und nachgeschaltete Signalwege moduliert werden.
Ähnliche Verbindungen:
- 2-Amino-3-(3-Chlor-4-hydroxyphenyl)propansäure
- 2-Amino-3-(2,6-Difluor-4-hydroxyphenyl)propansäure
- 2-Amino-3-(3-Chlor-2,6-difluorphenyl)propansäure
Vergleich: Im Vergleich zu ähnlichen Verbindungen zeigt 2-Amino-3-(3-Chlor-2,6-difluor-4-hydroxyphenyl)propansäurehydrochlorid aufgrund des kombinierten Vorhandenseins von Chlor-, Difluor- und Hydroxygruppen eine einzigartige Reaktivität. Diese Kombination verstärkt ihr Potenzial für vielfältige chemische Transformationen und biologische Wechselwirkungen, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, thereby modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
Comparison: Compared to similar compounds, 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride exhibits unique reactivity due to the combined presence of chloro, difluoro, and hydroxy groups. This combination enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9Cl2F2NO3 |
|---|---|
Molekulargewicht |
288.07 g/mol |
IUPAC-Name |
2-amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H |
InChI-Schlüssel |
SVLPVWUBSXTJKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B12307834.png)
![8,12-Dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one](/img/structure/B12307839.png)


![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)






![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)

